molecular formula C16H13N3O3 B2683911 2-(benzo[d][1,3]dioxol-5-yl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide CAS No. 2034338-83-3

2-(benzo[d][1,3]dioxol-5-yl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide

Cat. No. B2683911
CAS RN: 2034338-83-3
M. Wt: 295.298
InChI Key: RRIWWEYRBOFPQS-UHFFFAOYSA-N
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Description

“2-(benzo[d][1,3]dioxol-5-yl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide” is a chemical compound that contains a benzodioxol group and a pyrazolopyridine group . It is part of a class of molecules that have shown promising cytotoxic activity, with IC 50 values ranging from 5.24 to 63.12 μm .


Synthesis Analysis

The synthesis of this compound involves the use of a Cu (I) catalyzed 1,3 dipolar cycloaddition reaction (click condition) with synthesized glycone and aglycone intermediates . This transforms the designed triazole-linked pyrazolo[1,5-a]pyrimidine-based glycohybrids .


Molecular Structure Analysis

The molecular structure of this compound includes a benzodioxol group and a pyrazolopyridine group . The benzodioxol group is a type of aromatic ether, while the pyrazolopyridine group is a type of nitrogen-containing heterocycle .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a Cu (I) catalyzed 1,3 dipolar cycloaddition reaction . This reaction is used to create a triazole linkage between the benzodioxol group and the pyrazolopyridine group .

Scientific Research Applications

Heterocyclic Compound Synthesis

Synthesis and Insecticidal Assessment : Research has explored the synthesis of heterocycles incorporating a thiadiazole moiety for potential applications in pest management. Compounds synthesized from a precursor similar in complexity to the one have shown insecticidal properties against pests like the cotton leafworm, Spodoptera littoralis, suggesting a potential application in agricultural pest control (Fadda et al., 2017).

Antitumor Activity

Synthesis and Antitumor Activity : The synthesis of novel compounds based on structural moieties similar to "2-(benzo[d][1,3]dioxol-5-yl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide" has been investigated for antitumor activity. Some synthesized compounds have exhibited promising inhibitory effects on various cancer cell lines, highlighting the potential of such compounds in cancer research and therapy development (Albratty et al., 2017).

Pharmacological Research

Phosphoinositide 3-Kinase (PI3K)/mTOR Inhibition : Research into compounds with similar structural elements has led to the discovery of potent and efficacious inhibitors of PI3Kα and mTOR, important targets in cancer therapy. Modifications to the molecular structure to improve metabolic stability have been a key focus, demonstrating the importance of such compounds in the development of new cancer therapies (Stec et al., 2011).

Future Directions

Future research on this compound could focus on further elucidating its mechanism of action and exploring its potential as a therapeutic agent. Given its promising cytotoxic activity, it could be a candidate for development as a cancer treatment .

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-pyrazolo[1,5-a]pyridin-5-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3/c20-16(8-11-1-2-14-15(7-11)22-10-21-14)18-12-4-6-19-13(9-12)3-5-17-19/h1-7,9H,8,10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRIWWEYRBOFPQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC(=O)NC3=CC4=CC=NN4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzo[d][1,3]dioxol-5-yl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide

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